Product packaging for L-homopropargylglycine(Cat. No.:CAS No. 98891-36-2)

L-homopropargylglycine

Cat. No.: B1675233
CAS No.: 98891-36-2
M. Wt: 127.14 g/mol
InChI Key: SCGJGNWMYSYORS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Non-canonical Amino Acid (NCAA) Analog of Methionine

L-HPG is classified as a non-canonical amino acid (NCAA), meaning it is not one of the 20 standard amino acids that are naturally encoded by the genetic code to build proteins. frontiersin.org It is specifically designed as an analog of the essential amino acid L-methionine. medkoo.comcaymanchem.com The structural similarity between L-HPG and methionine allows it to be recognized by the cell's translational machinery, specifically the methionyl-tRNA synthetase (MetRS). nih.gov This enzyme mistakenly charges transfer RNA (tRNA) molecules with L-HPG instead of methionine, leading to its incorporation into newly synthesized proteins. nih.govbiorxiv.org

The key structural feature of L-HPG that distinguishes it from methionine is the presence of a terminal alkyne group in its side chain. medkoo.comlumiprobe.combroadpharm.com This small, yet significant, modification is what endows L-HPG with its utility in chemical biology.

Rationale for its Utilization in Bioorthogonal Chemical Biology

The terminal alkyne group of L-HPG is the cornerstone of its application in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The alkyne group is an ideal bioorthogonal handle because it is absent in most biological molecules, ensuring that it will not react with other functional groups within the cell. nih.gov

This unique chemical reactivity allows for the selective labeling of L-HPG-containing proteins using a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comjenabioscience.comnih.gov In this reaction, the alkyne group of the incorporated L-HPG reacts with an azide-containing probe, which can be a fluorescent dye, a biotin (B1667282) tag for purification, or another molecule of interest. lumiprobe.combroadpharm.comjenabioscience.com This enables researchers to visualize, isolate, and identify newly synthesized proteins with high sensitivity and specificity. nih.govapexbt.comsigmaaldrich.com This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a powerful, non-radioactive alternative to traditional methods like [35S]-methionine labeling for studying protein synthesis. caymanchem.comlumiprobe.comthermofisher.com

The BONCAT methodology using L-HPG has been applied to a wide range of biological systems, including bacteria, archaea, and eukaryotic cells, to study protein synthesis in individual cells and complex communities. frontiersin.orgnih.govspringernature.com

Historical Development and Significance in Translational Research

The development of L-HPG and its application in bioorthogonal chemistry represents a significant advancement in the ability to study dynamic cellular processes. Early work focused on synthesizing and characterizing non-canonical amino acids that could be incorporated into proteins. The development of click chemistry in the early 2000s provided the ideal chemical tool to exploit the unique functionality of amino acids like L-HPG.

The ability to specifically label and identify newly synthesized proteins has had a profound impact on translational research. For instance, it allows for the investigation of changes in protein synthesis in response to various stimuli, such as drug treatment or disease states. nih.gov Researchers can now identify proteins that are actively being produced in specific cell types or tissues, providing valuable insights into cellular function and dysfunction. biorxiv.org

Furthermore, the use of L-HPG has been instrumental in studying the proteomes of various organisms, including pathogenic bacteria and plants. biorxiv.orgnih.gov By labeling and identifying the proteins synthesized by these organisms, researchers can gain a better understanding of their metabolism, virulence, and response to environmental cues. biorxiv.orgnih.gov This knowledge is crucial for the development of new therapeutic strategies and agricultural technologies.

Recent research has also explored the metabolic implications of using L-HPG, demonstrating that while it can induce some metabolic changes, the impact is generally not dramatic, supporting its use as a reliable tool for tracking protein synthesis. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1675233 L-homopropargylglycine CAS No. 98891-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminohex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Basis of L Homopropargylglycine Incorporation

Molecular Mimicry of Methionine in Biological Systems

The cornerstone of L-homopropargylglycine's function is its structural similarity to the essential amino acid L-methionine. plos.org HPG is a noncanonical amino acid, meaning it is not one of the 20 standard amino acids found in proteins. nih.gov It is designed to be a close structural analog of methionine, featuring a terminal alkyne group in place of the methylthio group of methionine. plos.orgbroadpharm.com This subtle yet critical modification allows HPG to be recognized and utilized by the cell's protein synthesis machinery as if it were methionine. medkoo.com2bscientific.com

The enzyme responsible for the initial step of protein synthesis, methionyl-tRNA synthetase (MetRS), exhibits a degree of substrate promiscuity, meaning it can bind to and activate molecules that are structurally similar to its natural substrate, methionine. mdpi.comnih.gov Computational studies have shown that HPG can fit within the binding site of E. coli MetRS. nih.gov This molecular mimicry is the crucial first step that enables HPG to enter the translational pathway.

Role in Ribosomal Translation and Nascent Polypeptide Elongation

Once activated by MetRS, HPG is attached to its cognate transfer RNA (tRNA), forming HPG-tRNA. This complex is then delivered to the ribosome, the cellular machinery responsible for protein synthesis. During the elongation phase of translation, the ribosome moves along the messenger RNA (mRNA) template, reading the genetic code and adding the corresponding amino acids to the growing polypeptide chain. nih.govbiorxiv.org

Cellular Permeability and Intracellular Delivery Mechanisms

For this compound to be incorporated into proteins, it must first enter the cell. HPG is a cell-permeable compound, meaning it can cross the cell membrane to reach the cytoplasm where protein synthesis occurs. jenabioscience.comlumiprobe.com The small size and relatively neutral charge of the HPG molecule facilitate its passage across the lipid bilayer of the cell membrane. wikipedia.orgplos.org

Once inside the cell, HPG becomes available to methionyl-tRNA synthetase and the rest of the translational machinery. The ability of HPG to readily enter cells is a key feature that makes it a powerful tool for metabolic labeling of proteins in living cells and organisms. nih.govbiorxiv.org

Intrinsic Bioorthogonality of the Alkyne Moiety in Biological Environments

The term "bioorthogonal" refers to a chemical reaction that can occur within a living system without interfering with native biochemical processes. wikipedia.org The terminal alkyne group of this compound is an example of a bioorthogonal chemical handle. frontiersin.orgadvancedsciencenews.com This functional group is essentially absent from most biological systems, meaning it will not participate in unwanted side reactions with other cellular components. wikipedia.orgresearchgate.net

The chemical inertness of the alkyne group within the cellular environment ensures that it remains available for specific detection after it has been incorporated into proteins. nih.govacs.org This detection is typically achieved through a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netfrontiersin.org In this reaction, the alkyne group on the HPG-labeled proteins reacts specifically and efficiently with an azide-containing probe, which can be a fluorescent dye or a biotin (B1667282) tag for purification. medkoo.commedchemexpress.com This highly selective reaction allows for the visualization and isolation of newly synthesized proteins. researchgate.net While the classic CuAAC reaction requires a copper catalyst that can be toxic to living systems, copper-free click chemistry methods have been developed for use in live cells. wikipedia.orgadvancedsciencenews.com

Studies have shown that the terminal alkyne of HPG is remarkably stable within the harsh intracellular environment, including the degradative conditions found in phagosomes. nih.gov This stability is crucial for the successful application of HPG in studying protein dynamics in various cellular contexts.

FeatureDescription
Compound Name This compound (HPG)
Chemical Analogy Methionine analog medkoo.com2bscientific.com
Key Functional Group Terminal Alkyne broadpharm.com
Mechanism of Cellular Entry Cell-permeable jenabioscience.comlumiprobe.com
Enzymatic Recognition Recognized by Methionyl-tRNA Synthetase (MetRS) mdpi.comnih.gov
Incorporation Process Incorporated into nascent polypeptide chains at methionine sites during ribosomal translation jenabioscience.comlumiprobe.com
Detection Method Bioorthogonal "click" chemistry with azide-containing probes medkoo.commedchemexpress.com
Bioorthogonality The alkyne group is chemically inert in biological systems wikipedia.orgresearchgate.net

Advanced Methodologies Employing L Homopropargylglycine

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) is a widely used technique for labeling and isolating newly synthesized proteins. The methodology is predicated on the cellular uptake and incorporation of a non-canonical amino acid, such as L-homopropargylglycine, into proteins.

The fundamental principle of BONCAT lies in the metabolic labeling of proteins with a bioorthogonal amino acid. This compound, a methionine surrogate, is introduced to cells or organisms and is recognized by the endogenous translational machinery, leading to its incorporation into newly synthesized proteins. protocols.iovectorlabs.com The alkyne moiety within HPG is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an azide-containing probe in a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". protocols.ioprotocols.io This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the alkyne-modified proteins.

The procedural framework for a typical BONCAT experiment involves several key steps:

Incubation: Cells or organisms are incubated with this compound for a defined period, allowing for its incorporation into newly synthesized proteins. protocols.io

Lysis and Fixation: Following incubation, cells are lysed to release the proteins. For imaging applications, cells may be fixed and permeabilized.

Click Reaction: The cell lysate or fixed cells are then subjected to a click chemistry reaction. This involves the addition of an azide-functionalized reporter molecule in the presence of a copper(I) catalyst.

Analysis: The labeled proteins can then be visualized by fluorescence microscopy (if a fluorescent probe was used) or isolated for further analysis, such as mass spectrometry, if a biotin tag was employed.

Some reagents used in BONCAT are light-sensitive, and the click chemistry reaction is sensitive to oxygen, necessitating careful handling during the procedure. protocols.io

BONCAT, utilizing this compound, enables both qualitative and quantitative assessment of protein synthesis. Qualitatively, the technique provides a snapshot of the proteins being actively translated within a specific timeframe. This is visualized through methods like SDS-PAGE followed by in-gel fluorescence scanning, which reveals the molecular weight distribution of newly synthesized proteins. plos.org

For quantitative analysis, BONCAT can be coupled with techniques like mass spectrometry. By incorporating a biotin tag via the click reaction, newly synthesized proteins can be selectively enriched and subsequently identified and quantified. This approach allows for the profiling of changes in the synthesis of specific proteins under different experimental conditions. Furthermore, combining BONCAT with pulsed stable isotope labeling by amino acids in cell culture (pSILAC) allows for time-resolved quantitative proteomic analysis.

L-Azidohomoalanine (AHA) is another methionine analog commonly used in BONCAT. frontiersin.org Both HPG and AHA contain a bioorthogonal handle, an alkyne in HPG and an azide (B81097) in AHA, that allows for their detection. frontiersin.org

FeatureThis compound (HPG)L-Azidohomoalanine (AHA)
Bioorthogonal Handle AlkyneAzide
Click Reaction Partner Azide-containing probeAlkyne-containing probe
Toxicity Profile Can exhibit toxicity at lower concentrations in some organisms like E. coli. nih.govGenerally less toxic and can be used at higher concentrations. nih.gov
Incorporation Efficiency Can be more efficient in some systems, such as Arabidopsis thaliana. biorxiv.orgnih.govMay have lower incorporation efficiency in certain plant models. biorxiv.orgnih.gov
Metabolic Impact Induces some metabolic changes, though generally considered minor. frontiersin.orgAlso induces metabolic alterations, but the impact is also considered mild. frontiersin.org

Studies have shown that HPG can be more toxic to certain organisms, such as Escherichia coli, compared to AHA. For instance, E. coli growth was significantly reduced at HPG concentrations greater than 0.35 μM, whereas growth was sustained at AHA concentrations up to 9 mM. nih.gov However, in other systems like Arabidopsis thaliana, HPG-based BONCAT has been found to be more efficient for tagging nascent proteins than AHA-based methods. biorxiv.orgnih.gov The choice between HPG and AHA often depends on the specific organism and the experimental conditions, with considerations for potential toxicity and incorporation efficiency.

Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)

Fluorescent Non-canonical Amino Acid Tagging (FUNCAT) is a variation of BONCAT that specifically employs fluorescent probes for the visualization of newly synthesized proteins within cells. This technique allows for the spatiotemporal tracking of protein synthesis.

FUNCAT with this compound is compatible with both live-cell and fixed-cell fluorescence microscopy. In fixed-cell imaging, cells are first incubated with HPG, then fixed and permeabilized to allow the entry of the fluorescent azide probe for the click reaction. nih.gov This approach provides high-resolution snapshots of protein synthesis within different cellular compartments and is compatible with immunostaining for the co-localization of newly synthesized proteins with other cellular markers. nih.govnih.gov

For live-cell imaging, cell-permeable fluorescent dyes are required. The development of such probes has enabled the real-time visualization of protein synthesis dynamics in living cells. researchhub.comeinsteinmed.edu Live-cell FUNCAT allows for the observation of dynamic processes, such as the transport and localization of newly synthesized proteins, providing insights into cellular physiology that are not attainable with fixed-cell methods. science.gov

A key advantage of FUNCAT is its ability to provide spatiotemporal resolution of de novo protein synthesis. By pulse-labeling cells with this compound for varying durations, it is possible to visualize where and when proteins are being synthesized. plos.org For example, short pulses of HPG can reveal sites of rapid protein synthesis, while longer labeling periods can show the accumulation and trafficking of newly made proteins over time. nih.gov

This technique has been instrumental in studying localized protein synthesis in neurons, where it has been used to visualize newly synthesized proteins in both the soma and dendrites. nih.govoxinst.com By using different fluorescent probes for sequential labeling with HPG and AHA, researchers can even distinguish between proteins synthesized during two distinct time periods within the same cell. nih.gov This powerful approach provides a dynamic view of the cellular proteome and has been applied to understand processes such as synaptic plasticity and cellular responses to stimuli.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for L-HPG Labeled Biomolecules

This compound (L-HPG) is a non-canonical amino acid and an analog of methionine that can be metabolically incorporated into proteins. jenabioscience.complos.orgnih.gov Its terminal alkyne group serves as a bioorthogonal chemical handle, enabling the detection and modification of newly synthesized proteins through a highly efficient and specific reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction, a cornerstone of "click chemistry," allows for the covalent attachment of various probes to L-HPG-labeled biomolecules for a wide range of applications. interchim.frnih.govwikipedia.org

Derivatization Strategies for Diverse Biological Applications

Interfacing L-HPG Labeling with High-Resolution Imaging Techniques

The ability to covalently attach bright and photostable organic fluorophores to L-HPG-labeled proteins via CuAAC is highly advantageous for advanced, high-resolution imaging. researchgate.net Super-resolution microscopy techniques, which overcome the diffraction limit of light, demand robust labeling strategies to visualize cellular structures at the nanoscale. researchgate.netnih.gov

L-HPG labeling is compatible with several super-resolution methods:

Stimulated Emission Depletion (STED) Microscopy : STED microscopy requires very bright and photostable dyes to withstand the high laser intensities used for imaging. nih.govnih.gov The CuAAC reaction allows for the attachment of specialized STED-compatible dyes (e.g., Alexa Fluor 647, rhodamine derivatives) to proteins of interest, enabling their visualization with high spatial resolution. researchgate.netnih.gov

Points Accumulation for Imaging in Nanoscale Topography (PAINT) : This single-molecule localization technique relies on the transient binding of fluorescent probes to their targets. nih.govbiorxiv.org While standard L-HPG/CuAAC creates a permanent covalent bond, variations of this labeling strategy can be adapted for PAINT. For example, by using exchangeable ligands with self-labeling protein tags like HaloTag, which can be genetically fused to a protein of interest, transient binding for super-resolution imaging can be achieved. nih.govresearchgate.net

The combination of bioorthogonal labeling with L-HPG and self-labeling enzyme tags like SNAP-tag and HaloTag further expands the toolkit for high-resolution imaging. researchgate.netnih.gov These tags can be genetically fused to a specific protein, allowing for targeted labeling of that protein with a fluorescent probe, which can be distinct from the global labeling of all newly synthesized proteins with L-HPG, enabling multiplexed super-resolution studies. nih.gov

Fluorescence Microscopy for Cellular and Subcellular Localization

Fluorescence microscopy is a cornerstone technique for visualizing the spatial distribution of newly synthesized proteins labeled with L-HPG. Following the incorporation of L-HPG into proteins, cells are fixed, permeabilized, and then subjected to a click reaction with a fluorescent azide. vectorlabs.com This process attaches a fluorescent dye to the L-HPG-containing proteins, allowing for their direct visualization within the cell.

This method provides valuable insights into the cellular and subcellular sites of active protein synthesis. Researchers can identify where new proteins are being produced under various physiological or pathological conditions. For example, it can be used to observe the accumulation of nascent proteins in specific organelles or cellular compartments. addgene.org The choice of fluorescent probe is critical and can be tailored to the specific experimental setup, with a range of Alexa Fluor dyes being commonly employed due to their brightness and photostability. thermofisher.com

Table 1: Common Fluorophores Used with L-HPG in Fluorescence Microscopy

Fluorescent Label Excitation (nm) Emission (nm) Standard Filter Set
Alexa Fluor 488 495 519 FITC
Alexa Fluor 594 590 617 Texas Red

This table is generated based on data available for Click-iT™ HPG Alexa Fluor™ Protein Synthesis Assay Kits. thermofisher.com

Flow Cytometry for Single-Cell Protein Synthesis Quantification

Flow cytometry offers a powerful approach for the high-throughput quantification of protein synthesis in individual cells labeled with L-HPG. nih.govresearchgate.net After L-HPG labeling and click chemistry with a fluorescent azide, the fluorescence intensity of single cells in a population is measured as they pass through a laser beam. nih.gov The measured fluorescence is directly proportional to the amount of newly synthesized protein within each cell.

This technique, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT), allows for the analysis of large cell populations, providing statistically robust data on the distribution of protein synthesis rates across different cell types or in response to various stimuli. nih.gov It has been successfully applied to study translation inhibition in Candida species and to quantify cell-type-specific rates of protein synthesis in mammalian tissues in vivo. nih.govnih.gov

Research Findings from Flow Cytometry Analysis:

Dose-response curves: The technique has been used to generate dose-response curves for inhibitors of protein synthesis, such as anisomycin, cycloheximide, and puromycin, by measuring the reduction in L-HPG incorporation. thermofisher.com

Cell-type specific protein synthesis: In vivo studies using a related compound, O-propargyl-puromycin (OP-Puro), have demonstrated that hematopoietic stem cells exhibit significantly lower rates of protein synthesis compared to other hematopoietic cells. nih.gov

High-Content Screening (HCS) and Automated Image Analysis

High-content screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative data from cells in a high-throughput manner. nih.govresearchgate.net In the context of L-HPG, HCS platforms can be used to screen large libraries of compounds for their effects on protein synthesis.

The workflow typically involves seeding cells in multi-well plates, treating them with the compounds of interest, labeling with L-HPG, performing the click reaction with a fluorescent azide, and then automatically imaging and analyzing the plates. pitt.edu Automated image analysis pipelines are crucial for processing the large volumes of image data generated in HCS. nih.govnih.gov These pipelines can perform tasks such as image normalization, cell segmentation, and feature extraction to quantify changes in fluorescence intensity and localization, thereby identifying "hits" that modulate protein synthesis. researchgate.net

Key Steps in an L-HPG-based HCS Workflow:

Cell Culture and Treatment: Cells are cultured in multi-well plates and exposed to test compounds.

L-HPG Labeling: L-HPG is added to the culture medium and incorporated into nascent proteins.

Click Reaction: A fluorescent azide is added to label the L-HPG-containing proteins.

Automated Imaging: An automated microscope acquires images of the cells in each well.

Image Analysis: Software pipelines process the images to identify and quantify changes in protein synthesis.

Super-Resolution Microscopy (e.g., STED Nanoscopy) for Nanoscale Imaging

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. nih.gov Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) nanoscopy, overcome this limitation, enabling the visualization of subcellular structures with nanoscale precision. springernature.commissouri.edu

STED microscopy achieves higher resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. nih.govmissouri.edu When applied to L-HPG-labeled proteins, STED nanoscopy can provide unprecedented detail about the localization of newly synthesized proteins within intricate cellular structures that are beyond the resolution of conventional microscopy. This allows for the study of protein synthesis in specific sub-organellar compartments or macromolecular complexes with resolutions down to 30-40 nm in cells. springernature.com

Table 2: Comparison of Conventional and STED Microscopy

Feature Conventional Fluorescence Microscopy STED Nanoscopy
Resolution Limit ~200-300 nm ~30-40 nm in cells
Principle Diffraction-limited Overcomes diffraction limit using stimulated emission depletion

| Application with L-HPG | Visualization of general protein synthesis localization | Nanoscale imaging of nascent proteins in subcellular structures |

Hyperspectral Imaging for Enhanced Spectral Resolution

Hyperspectral imaging (HSI) is an advanced imaging modality that captures a series of images at many contiguous and narrow spectral bands. heiporspectral.orgnih.gov Unlike traditional fluorescence microscopy which uses a few wide spectral channels (e.g., for DAPI, FITC, and Texas Red), HSI acquires a complete spectrum for each pixel in the image, creating a three-dimensional "hypercube" of data (two spatial dimensions and one spectral dimension). heiporspectral.orgnih.gov

While direct and extensive research combining HSI with L-HPG is not yet widely published, the principles of HSI offer significant potential for studying L-HPG labeled proteins. The high spectral resolution of HSI could be leveraged to distinguish the specific fluorescence signal of the L-HPG-azide-fluorophore conjugate from cellular autofluorescence with high accuracy. This is particularly valuable for reducing background noise and improving the signal-to-noise ratio. Furthermore, HSI could enable the simultaneous imaging of multiple fluorescently labeled targets, even if their emission spectra significantly overlap, by using spectral unmixing algorithms to separate the individual signals.

Potential Advantages of HSI for L-HPG-based Assays:

Improved Signal-to-Noise: Better discrimination between the specific fluorescent signal and background autofluorescence.

Enhanced Multiplexing: Potential to resolve multiple fluorophores with overlapping emission spectra.

Quantitative Analysis: The detailed spectral information can provide a more robust basis for quantitative measurements.

Proteomic Strategies for the Analysis of L-HPG Labeled Proteins

In addition to imaging-based techniques, L-HPG labeling can be coupled with proteomic approaches to identify and characterize newly synthesized proteins.

Electrophoretic Separation (SDS-PAGE) and In-Gel Fluorescence Detection

A common method for analyzing L-HPG labeled proteins is through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel fluorescence detection. plos.org In this workflow, cells are first labeled with L-HPG. The cells are then lysed, and the alkyne-containing proteins in the lysate are subjected to a click reaction with an azide-linked fluorophore. plos.org

The fluorescently tagged proteome is then separated by size using SDS-PAGE. The gel can be directly imaged using a fluorescence scanner to visualize the newly synthesized proteins. plos.org This provides a profile of the "translatome" at a given time point. This technique is a non-radioactive alternative to traditional methods that use ³⁵S-methionine and allows for the direct visualization of changes in the protein synthesis profile in response to various treatments or conditions. plos.org

Research Application:

In a study of Herpes Simplex Virus (HSV) infection, researchers used L-HPG labeling followed by SDS-PAGE and in-gel fluorescence to demonstrate the efficient incorporation of HPG into newly synthesized proteins in uninfected cells and to analyze changes in the protein synthesis profile during viral infection. plos.org The results showed distinct bands of newly synthesized proteins that could be compared to the total protein profile visualized by Coomassie staining of the same gel. plos.org

Immunoblotting (Western Blot) for Nascent Protein Profiling

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample. When combined with this compound labeling, it allows for the visualization and relative quantification of the entire cohort of newly synthesized proteins.

The general workflow for immunoblotting of HPG-labeled proteins begins with the incubation of cells or organisms with HPG for a defined period. This results in the incorporation of HPG into proteins that are actively being translated. Following this labeling pulse, total protein is extracted from the cells and subjected to a click reaction with an azide-functionalized reporter tag, most commonly biotin-azide. This reaction covalently links a biotin molecule to each HPG residue within the nascent proteins.

The biotinylated proteome is then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). Streptavidin has an exceptionally high affinity for biotin, ensuring specific binding to the newly synthesized proteins. The addition of a chemiluminescent HRP substrate results in the emission of light, which can be captured on film or by a digital imager, revealing a banding pattern that represents the profile of the nascent proteome.

This method offers a significant advantage over traditional methods that rely on radioactive isotopes like ³⁵S-methionine, as it is non-radioactive and offers high sensitivity. The detection sensitivity for HPG-labeled proteins in Western blots is in the low femtomole range. Research has demonstrated the utility of this technique in various contexts, such as studying the spatiotemporal aspects of protein synthesis during viral infections.

Table 1: Comparison of Reporter Tags for Immunoblotting of HPG-labeled Proteins

Reporter TagDetection ReagentPrincipleAdvantages
Biotin-azideStreptavidin-HRPHigh-affinity interaction between biotin and streptavidin, followed by enzymatic chemiluminescence.High specificity and signal amplification, well-established protocols.
Fluorescent azideDirect fluorescence imagingCovalent attachment of a fluorophore for direct detection.Simpler workflow with fewer steps, potential for multiplexing with different colored fluors.

Mass Spectrometry-Based Proteomics (LC-MS/MS, MALDI-MS) for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of proteins. The integration of this compound labeling with MS-based proteomics provides a powerful strategy to specifically analyze the newly synthesized proteome. This approach is compatible with both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).

The typical workflow involves the initial steps of HPG labeling and biotin-azide click chemistry, as described for immunoblotting. Following the click reaction, the biotinylated nascent proteins are often enriched to reduce the complexity of the sample and enhance the detection of lower abundance species. These enriched proteins are then enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides.

This peptide mixture is then analyzed by LC-MS/MS. In this setup, the peptides are first separated by liquid chromatography based on their physicochemical properties and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, generating tandem mass spectra (MS2 scans). These fragmentation patterns provide sequence information that is used to identify the peptides and, by inference, the proteins from which they originated by searching against protein sequence databases.

For quantitative analysis, HPG-based methods can be combined with various established proteomics strategies:

Label-Free Quantification (LFQ): The relative abundance of proteins across different samples can be determined by comparing the signal intensities of their corresponding peptides in the MS1 scans.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "light," "medium," or "heavy" isotopic forms of essential amino acids (e.g., lysine (B10760008) and arginine). By combining SILAC with HPG labeling, researchers can perform comparative analyses of nascent proteomes under different conditions with high accuracy. For instance, one cell population can be grown with light amino acids and another with heavy amino acids, both pulsed with HPG. The samples can then be mixed, and the relative abundance of newly synthesized proteins is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.

Research has shown that HPG-based Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) provides a reliable method for sampling and quantifying which proteins are being synthesized at a specific time, and it has been demonstrated to be more efficient than the alternative, azidohomoalanine (AHA), in certain biological systems like Arabidopsis.

Table 2: Quantitative Mass Spectrometry Approaches for HPG-labeled Proteomes

Quantification MethodPrincipleKey Features
Label-Free Quantification (LFQ)Comparison of peptide signal intensities across different runs.No special labeling required beyond HPG, computationally intensive.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Metabolic incorporation of stable isotope-labeled amino acids for relative quantification.High accuracy due to co-analysis of samples, requires metabolic labeling capabilities.

Affinity Purification and Selective Enrichment of Newly Synthesized Proteomes

A key advantage of the this compound labeling strategy is the ability to selectively enrich the nascent proteome. This is particularly crucial for in-depth proteomic analysis, as newly synthesized proteins often constitute a small fraction of the total cellular protein pool. The enrichment step significantly reduces sample complexity, allowing for the identification of a greater number of nascent proteins, including those of low abundance.

The most common method for affinity purification of HPG-labeled proteins relies on the robust interaction between biotin and streptavidin. After the click reaction with biotin-azide, the total cell lysate is incubated with streptavidin-functionalized beads. These beads can be either magnetic or agarose-based, both of which provide a solid support for capturing the biotinylated nascent proteins.

The general procedure for affinity purification involves the following steps:

Binding: The cell lysate containing the biotinylated nascent proteins is incubated with the streptavidin beads, allowing for the high-affinity capture of the target proteins.

Washing: A series of stringent washing steps are performed to remove non-specifically bound proteins, which are a common source of background in affinity purification experiments.

Elution/On-Bead Digestion: Once the non-specific binders are removed, the enriched nascent proteins can be either eluted from the beads or, more commonly for subsequent mass spectrometry analysis, subjected to on-bead digestion.

On-bead digestion is a widely adopted technique where the enriched proteins, still bound to the beads, are digested with a protease like trypsin. This approach is advantageous as it minimizes sample loss that can occur during elution and subsequent in-solution digestion steps. The resulting peptides are then released into the supernatant, while the beads and any remaining undigested material are removed. These peptides are then ready for analysis by LC-MS/MS for identification and quantification.

The combination of HPG labeling and affinity purification has been successfully applied to study the proteomic response to various cellular perturbations and to characterize the secretome, which is the collection of proteins secreted by a cell.

Applications of L Homopropargylglycine in Diverse Biological Research Domains

Elucidation of Global Protein Synthesis Dynamics

The ability to monitor the global synthesis of proteins within a cell or organism provides a snapshot of its physiological state and response to various stimuli. L-homopropargylglycine, in conjunction with "click chemistry," has revolutionized the study of these dynamics. This approach, often referred to as Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-canonical Amino Acid Tagging (FUNCAT), allows for the visualization and quantification of newly translated proteins. fishersci.comnih.govoxinst.comnih.gov

The core principle involves introducing HPG to cells or organisms, where it is utilized by the translational machinery and incorporated into nascent polypeptide chains in place of methionine. plos.orgjenabioscience.com The terminal alkyne group of the incorporated HPG can then be covalently linked to a reporter molecule, such as a fluorophore or biotin (B1667282), which bears a complementary azide (B81097) group. plos.org This highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, enables the selective labeling and subsequent analysis of the "translatome"—the population of newly synthesized proteins. plos.org

Quantitative Measurement of Translational Activity Rates

A key application of this compound is the quantitative measurement of translational activity. By controlling the duration of HPG exposure (pulse-labeling), researchers can determine the rate of protein synthesis under different conditions. For instance, studies have shown that newly synthesized proteins can be detected in neuronal somata after a brief 10-minute exposure to HPG. nih.gov The signal intensity of the incorporated HPG, as measured by fluorescence, directly correlates with the amount of new protein synthesis.

This quantitative approach has been instrumental in understanding how protein synthesis rates are modulated in response to various physiological and pathological stimuli. For example, in rat hippocampal neurons, treatment with brain-derived neurotrophic factor (BDNF) for one hour resulted in a 1.6-fold increase in the signal of newly synthesized proteins in proximal dendrites compared to control-treated neurons, demonstrating a localized enhancement of translation. nih.gov

Experimental SystemHPG Pulse DurationObserved Change in Protein SynthesisReference
Rat Hippocampal Neurons10 minutesDetectable signal in neuronal somata nih.gov
Rat Hippocampal Neurons20 minutesVisible signal in proximal dendrites nih.gov
Rat Hippocampal Neurons (BDNF-treated)1 hour1.6-fold increase in proximal dendrites nih.gov

Non-Radioactive Pulse-Chase and Pulse-Labeling Methodologies

Traditionally, the study of protein dynamics relied on the use of radioactive amino acids, such as 35S-methionine, in pulse-chase experiments. biorxiv.org this compound offers a safer and more versatile non-radioactive alternative for these methodologies. jenabioscience.com

In a pulse-labeling experiment, cells are incubated with HPG for a defined period, allowing for the labeling of proteins synthesized during that time. This provides a snapshot of the translational activity at a specific moment. For example, a 60-minute pulse with 1 mM HPG has been used to label newly synthesized proteins in uninfected Vero cells. plos.org

In a pulse-chase experiment, the "pulse" of HPG labeling is followed by a "chase" period where the cells are transferred to a medium containing an excess of unlabeled methionine. This prevents further incorporation of HPG, allowing researchers to track the fate of the labeled protein cohort over time, including their localization, modification, and degradation. wikipedia.org This technique is invaluable for studying the lifecycle of proteins without the hazards associated with radioactivity.

Analysis of Protein Turnover and Degradation Pathways

Understanding the balance between protein synthesis and degradation, known as protein turnover, is crucial for comprehending cellular homeostasis. nih.gov this compound-based pulse-chase experiments provide a powerful means to study protein turnover and identify the pathways responsible for protein degradation.

By tracking the disappearance of the HPG-labeled protein population over time, researchers can determine the half-life of individual proteins or the entire proteome. nih.gov This information is critical for understanding how cells regulate their protein content in response to changing conditions. The ubiquitin-proteasome system and lysosomal proteolysis are the two major pathways for protein degradation, and HPG-based methods can be combined with inhibitors of these pathways to dissect the specific degradation mechanisms of a protein of interest. nih.gov

For example, a study on HeLa cells revealed that approximately 60% of proteins have a 50% turnover value clustered around 20 hours. nih.gov This highlights the dynamic nature of the proteome and the importance of continuous synthesis and degradation to maintain cellular function.

Cell-Type-Specific and Subcellular Resolution Protein Synthesis Profiling

A significant advantage of this compound is its utility in studying protein synthesis with high spatial resolution, enabling investigations at the level of specific cell types within a complex tissue and even within distinct subcellular compartments.

In Vivo and Ex Vivo Investigations of Translational Activity

The application of HPG has been extended to in vivo and ex vivo systems, allowing for the study of protein synthesis in the context of a whole organism or intact tissue. This is particularly important for understanding complex biological processes such as development, neuroscience, and disease progression.

In vivo studies in larval zebrafish have demonstrated the feasibility of labeling newly synthesized proteins in an intact organism. mpg.de Furthermore, HPG has been used to quantify cell-type-specific rates of protein synthesis in diverse mammalian tissues in vivo. nih.gov For instance, studies in mice have revealed that hematopoietic stem cells (HSCs) exhibit an unusually low rate of protein synthesis compared to other hematopoietic cells, a feature that is essential for their maintenance and regenerative capacity. nih.govnih.gov

Organism/SystemCell TypeKey FindingReference
MouseHematopoietic Stem Cells (HSCs)Exhibit an unusually low rate of protein synthesis compared to other hematopoietic cells. nih.govnih.gov
Larval ZebrafishWhole organismSuccessful in vivo labeling of newly synthesized proteins. mpg.de

Studies on Compartmentalized Protein Synthesis (e.g., Mitochondrial Proteome Biogenesis)

Protein synthesis is not confined to the cytoplasm but also occurs within specific organelles, most notably mitochondria. This compound has proven to be an invaluable tool for studying this compartmentalized translation.

To specifically investigate mitochondrial protein synthesis, researchers can inhibit cytosolic translation using antibiotics like emetine (B1671215) or cycloheximide. nih.gov In the presence of these inhibitors, HPG is selectively incorporated into proteins synthesized by mitochondrial ribosomes. This approach has enabled the visualization and quantification of mitochondrial translation in living cells with high spatial resolution. nih.gov

Studies using this method have shown that the rate of HPG incorporation into the mitochondrial network of fibroblasts is relatively linear over a 45-minute pulse. nih.gov This technique has also been used to identify defects in mitochondrial protein synthesis in patient-derived cell lines. nih.gov Furthermore, super-resolution microscopy has revealed that intramitochondrial protein synthesis is enriched at the cristae membranes. nih.gov

Research in Host-Pathogen Interactions and Microbiology

This compound (HPG) has emerged as a powerful tool in the study of host-pathogen interactions and microbiology. This non-canonical amino acid, an analog of methionine, can be metabolically incorporated into newly synthesized proteins. Its terminal alkyne group allows for bioorthogonal conjugation to reporter molecules via "click chemistry," enabling the visualization and identification of active protein synthesis in various biological contexts. lumiprobe.comjenabioscience.comjenabioscience.com This approach, often referred to as Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT), provides a means to investigate the intricate dynamics of infection and microbial activity. researchgate.netprotocols.io

Tracking Bacterial Protein Production and Activity in Natural Communities

This compound provides a valuable method for tracking the translational activity of bacteria in their natural environments. By incubating environmental samples with HPG, researchers can label actively growing and protein-producing bacteria. researchgate.net Subsequent click reaction with a fluorescent azide allows for the visualization and quantification of these active cells using techniques like fluorescence microscopy and flow cytometry. researchgate.net This approach has been successfully applied to diverse microbial communities, including those in aquatic environments and biofilms. researchgate.net

One of the key advantages of using HPG is its ability to identify active microorganisms without the need for cultivation, which is crucial as a vast majority of environmental bacteria cannot be grown in the laboratory. The combination of BONCAT with other techniques like Fluorescence In Situ Hybridization (FISH) allows for the direct linking of metabolic activity to the taxonomic identity of the microorganisms. researchgate.netprotocols.io

Table 1: Applications of this compound in Tracking Bacterial Activity
TechniqueApplicationKey FindingsReferences
BONCAT-FCM (Flow Cytometry)Enumeration of active marine bacteriaAllows for rapid quantification of protein synthesis in individual bacterial cells from environmental samples. researchgate.net
BONCAT-FISHLinking identity and activity of microorganismsEnables the simultaneous identification and visualization of metabolically active bacteria within complex communities. researchgate.netprotocols.io
BONCAT-MicroscopyStudying activity in biofilmsReveals spatial patterns of protein synthesis and metabolic hotspots within biofilm structures. researchgate.net

Analysis of Viral Infection-Induced Host and Viral Protein Synthesis

During a viral infection, the host cell's translational machinery is often hijacked by the virus to produce viral proteins. This compound labeling allows for the global analysis of both host and viral protein synthesis throughout the course of an infection. plos.orgnih.gov By pulse-labeling infected cells with HPG at different time points, researchers can capture snapshots of the proteome, revealing the temporal dynamics of viral protein expression and the host's response to infection. frontiersin.org

For instance, in studies with Herpes Simplex Virus (HSV), HPG labeling has been used to investigate the spatiotemporal aspects of protein synthesis during infection. plos.org This method revealed the rapid accumulation of newly synthesized proteins in distinct nuclear domains. Furthermore, combining HPG labeling with quantitative mass spectrometry allows for the detailed identification and quantification of both viral and host proteins produced during infection. nih.gov

Interrogation of Intracellular Pathogen Metabolic Activity

Understanding the metabolic state of intracellular pathogens is crucial for developing effective antimicrobial strategies. This compound serves as a probe to label the protein synthesis of bacteria residing within host cells. biorxiv.orgbohrium.com This allows for the direct visualization of metabolically active intracellular bacteria and the study of their response to various stimuli or treatments. biorxiv.org

For example, HPG has been used to label a range of obligate intracellular bacteria, providing a universal tool for their visualization and the assessment of their metabolic activity. biorxiv.org Researchers have demonstrated that the HPG signal specifically labels bacterial protein synthesis, as it is inhibited by bacterial translation inhibitors like chloramphenicol. biorxiv.orgprotocols.io This technique offers a significant advantage for studying pathogens that are difficult to culture or genetically manipulate.

Evaluation of Translation Inhibitors in Pathogenic Organisms (e.g., Candida species, Trypanosoma brucei)

The unique translational machinery of some pathogenic organisms presents a promising target for antimicrobial drug development. This compound provides a direct method to assess the efficacy of translation inhibitors against these pathogens. By treating the organisms with a potential inhibitor and then labeling with HPG, the reduction in protein synthesis can be quantified. nih.govbiorxiv.org

This approach has been utilized to measure translation inhibition in Candida species. nih.gov The incorporation of HPG into newly synthesized proteins is detected by a click reaction with a fluorescent azide, and the resulting fluorescence can be visualized by microscopy and quantified by flow cytometry, providing a robust assay for screening and characterizing translation inhibitors. nih.gov Similarly, this methodology holds potential for identifying specific protein synthesis inhibitors for parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov

Investigations in Neurobiology and Synaptic Plasticity

The dynamic nature of the neuronal proteome is fundamental to processes like synaptic plasticity, learning, and memory. nih.govspringernature.com this compound offers a powerful tool to study these processes by enabling the visualization and identification of newly synthesized proteins in neurons. nih.gov

In Situ Visualization and Dynamics of Newly Synthesized Proteins in Neurons

This compound, along with its counterpart azidohomoalanine (AHA), allows for the metabolic labeling of newly synthesized proteins in neurons. nih.govnih.gov Following a brief incubation with HPG, a robust fluorescent signal can be detected in the soma and dendrites of neurons after a click reaction with a fluorescent probe. nih.gov This technique, known as Fluorescent Non-canonical Amino Acid Tagging (FUNCAT), enables the in situ visualization of protein synthesis. nih.govnih.gov

Researchers have used this method to detect changes in protein synthesis in response to neuronal activity and to track the fate of proteins synthesized in different cellular compartments. nih.gov For example, pulse-chase experiments using both AHA and HPG have allowed for the visualization of proteins synthesized in two sequential time periods, providing insights into protein dynamics. nih.gov This approach has been instrumental in studying local protein synthesis in dendrites, a key process in synaptic plasticity. ucsd.edupromegaconnections.com

Table 2: Research Findings on this compound in Neurobiology
Research AreaExperimental ApproachKey FindingsReferences
Visualization of new proteinsHPG labeling followed by click chemistry with a fluorescent tag (FUNCAT) in rat hippocampal neurons.Detected newly synthesized proteins in neuronal somata after a 10-minute HPG exposure and in dendrites after 20 minutes. nih.gov
Dynamics of new proteinsPulse-chase-like application of azidohomoalanine (AHA) and HPG.Allowed for the visualization of proteins synthesized in two sequential time windows, enabling the study of their dynamics. nih.gov
Activity-dependent synthesisHPG labeling in conjunction with neuronal stimulation.Provides a method to investigate changes in the neuronal "translatome" in response to synaptic activity. plos.org

Applications in Models of Neurodegenerative Diseases and Neuronal Survival

This compound (L-HPG) serves as a critical tool for investigating the dynamics of protein synthesis, a cellular process frequently dysregulated in neurodegenerative diseases. By enabling the specific labeling and tracking of newly synthesized proteins, L-HPG allows researchers to probe disease mechanisms related to proteostasis (protein homeostasis) and assess neuronal health. Its application in disease models provides insights into how protein synthesis rates change and how specific proteins, including pathogenic ones, are produced and handled by neurons under stress.

While direct studies utilizing L-HPG in Alzheimer's disease (AD) models are not as prominently documented, the methodological principles are directly applicable. AD is defined by the aggregation of amyloid-beta and tau proteins, and investigating the synthesis rates of these and other key proteins is crucial for understanding disease progression. The techniques established in PD models, such as using L-HPG with Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) to enrich and identify newly made proteins, could be applied to AD models to explore how proteostasis is disrupted lu.se.

Regarding neuronal survival, L-HPG provides a method to assess cellular responses to neurotoxic insults or potential neuroprotective agents. The health of a neuron is intrinsically linked to its ability to maintain proteostasis. By measuring global protein synthesis or the specific synthesis rates of pro-survival (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins after a given treatment, researchers can gain mechanistic insights into pathways governing neuronal life and death. Standard assays for cell viability, such as measuring lactate (B86563) dehydrogenase (LDH) release or mitochondrial activity (MTT assay), can be correlated with HPG-based protein synthesis data to provide a more complete picture of neuronal health and survival nih.govneurofit.com.

Characterization of Metabolic Pathways and Cellular Physiology

Assessment of L-HPG Impact on Endogenous Amino Acid Metabolism

As a methionine analogue, the introduction of L-HPG into cellular systems can perturb the natural metabolism of methionine and related pathways. Research in Arabidopsis cell cultures has provided a detailed assessment of these effects, particularly in comparison to another common non-canonical amino acid (NCAA), L-azidohomoalanine (AHA). In these studies, HPG was found to be more efficiently incorporated into proteins than AHA nih.govbiorxiv.org.

Table 1. Relative Changes in Methionine-Related Metabolites in Arabidopsis Cell Culture After 24-Hour Treatment.
MetaboliteTreatmentObserved EffectReference
Methionine (Met)HPGAppeared different but not statistically significant due to large standard deviation. biorxiv.org
S-adenosylmethionine (SAM)HPGNo significant difference compared to control. biorxiv.org
S-adenosylhomocysteine (AdoHcy)HPGNo significant difference compared to control. biorxiv.org
Homocysteine (Hcy)HPGNo significant difference compared to control. biorxiv.org
5-methylthioadenosine (5-Me-S-Ado)HPGSlightly higher levels compared to control. biorxiv.org

Global Metabolomics Analyses to Probe Intracellular Effects of NCAA Incorporation

Global untargeted metabolomics is a powerful systems-biology approach used to obtain a comprehensive snapshot of the small-molecule metabolites within a cell at a specific time mdpi.comnih.gov. This technique allows for the simultaneous detection of thousands of metabolites, providing a broad view of the cellular metabolic state and revealing perturbations across multiple pathways that might be missed by targeted analyses mdpi.com.

While targeted studies have effectively detailed the impact of L-HPG on the methionine cycle, comprehensive global metabolomics studies to assess the full, unbiased intracellular effects of L-HPG incorporation are not yet widely reported in published literature. Such an analysis would involve treating cells with L-HPG and using high-resolution mass spectrometry to compare the resulting metabolic profiles against untreated controls nih.gov. The goal would be to identify any "off-target" effects beyond the immediate methionine pathway, such as alterations in other amino acid pools, lipid metabolism, nucleotide synthesis, or central carbon metabolism.

An untargeted metabolomics approach could reveal previously unknown metabolic rewiring that cells undergo to compensate for the incorporation of this methionine analogue. For instance, it could uncover stress response pathways that are activated or identify specific nutrient dependencies that arise during L-HPG labeling. This information is crucial for refining experimental designs and for the correct interpretation of results from studies that use L-HPG, ensuring that observed biological effects are not mistakenly attributed to the experimental variable being studied rather than to a metabolic artifact of the labeling agent itself. In studies of neurodegenerative diseases, for example, untargeted metabolomics has been used to identify dysregulated pathways associated with the disease state, a strategy that could be applied to understand the full cellular impact of L-HPG broadinstitute.org.

Evaluation of L-HPG Influence on Cell Growth and Viability in Labeling Experiments

In the bacterium Escherichia coli, L-HPG has been shown to have a more significant impact on growth compared to another methionine analogue, AHA. One study found that E. coli growth was significantly reduced at HPG concentrations greater than 0.35 µM, and growth was completely inhibited at concentrations between 5.6 µM and 90 µM. In contrast, the same strain showed growth at AHA concentrations up to 9 mM. Another study in E. coli found that high incorporation rates of 70-80% could be achieved with HPG in both methionine-auxotrophic and prototrophic strains with similar protein expression levels, suggesting that under specific conditions, high labeling efficiency can be achieved without complete cessation of cellular functions.

In eukaryotic systems, such as Arabidopsis cell cultures, L-HPG also demonstrated a less inhibitory effect on cell growth compared to AHA. This finding correlated with HPG causing less disruption to methionine metabolism, suggesting a link between the degree of metabolic perturbation and the impact on cell viability nih.govbiorxiv.org. This makes HPG a preferred reagent in systems sensitive to metabolic stress nih.govbiorxiv.org. These findings underscore the importance of empirically determining the optimal concentration and duration of L-HPG exposure for each specific cell type and experimental goal to maximize labeling efficiency while minimizing cytotoxic effects.

Table 2. Effects of this compound (L-HPG) on Cell Growth and Viability.
Organism/Cell TypeL-HPG ConcentrationObserved EffectReference
Escherichia coli> 0.35 µMSignificantly reduced growth rate.
Escherichia coli5.6 - 90 µMNo growth observed.
Arabidopsis thaliana (cell culture)1 mMLess inhibition of cell growth rate compared to equivalent concentration of AHA. nih.govbiorxiv.org
Vero Cells (uninfected)0.5 mM (30 min pulse)Effective labeling of newly synthesized proteins without noted toxicity in the short term. researchgate.net

Advancements in Protein Engineering and Drug Discovery

Directed Incorporation into Engineered Proteins for Modified Functionalities

Beyond its use as a metabolic label for global protein synthesis, L-HPG's alkyne group serves as a bioorthogonal handle that can be used in protein engineering to create proteins with novel functionalities. A powerful technique to achieve this is genetic code expansion, often through the site-specific incorporation of a non-canonical amino acid in response to a reassigned stop codon, typically the amber codon (UAG) mdpi.com.

This method relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous machinery mdpi.com. The synthetase is engineered to specifically recognize the desired NCAA (like L-HPG) and attach it to its cognate tRNA. This tRNA is also engineered to have an anticodon (CUA) that recognizes the UAG stop codon mdpi.com. When a gene of interest is mutated to contain a UAG codon at a specific site, the ribosome pauses at this codon, allowing the orthogonal tRNA charged with the NCAA to incorporate it into the growing polypeptide chain, rather than terminating translation youtube.com.

By using this amber suppression technique, a single L-HPG residue can be precisely placed at any desired location within a protein's sequence. This installs a unique alkyne chemical handle at a defined position. This handle can then be modified through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This allows for the covalent attachment of a wide variety of molecules, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to increase serum half-life, small-molecule drugs for targeted delivery, or crosslinkers to trap protein-protein interactions.

While the amber suppression methodology is well-established for many other NCAAs, its specific application with L-HPG is less commonly reported in the literature compared to its use as a methionine surrogate nih.govnih.gov. However, the principle remains a potent strategy for protein engineering, enabling the creation of proteins with customized functionalities for therapeutic, diagnostic, and basic research applications.

Site-Specific N-Terminal Protein Modification for Bioconjugation

This compound (L-HPG) serves as a valuable tool for the site-specific modification of proteins, particularly at their N-terminus. This methionine analogue, which contains an alkyne group, can be strategically incorporated into proteins, providing a bio-orthogonal reactive handle for subsequent chemical modifications. doaj.orgvectorlabs.com This approach offers significant advantages over methods that target internal amino acid residues, which can often lead to heterogeneous products. doaj.org

A key strategy for achieving N-terminal specificity involves engineering proteins to be free of internal methionine residues. doaj.org In such engineered proteins, this compound can be specifically incorporated at the N-terminal methionine position during protein synthesis in vivo. doaj.org This was demonstrated with green fluorescent protein (GFP), where five internal methionine residues were replaced through semi-rational mutagenesis. doaj.org The engineered, methionine-free GFP was then expressed in a system where this compound was supplied, leading to its specific incorporation at the N-terminus. doaj.org

The presence of the alkyne group at the N-terminus allows for highly specific bioconjugation reactions using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". doaj.org For instance, two different GFP proteins, one with an N-terminal alkyne group (from L-HPG incorporation) and another with an N-terminal azide group (from L-azidohomoalanine incorporation), were successfully conjugated to each other. doaj.org This site-specific modification did not significantly impact the protein's activity, folding rate, or stability. doaj.org This methodology opens avenues for various bioconjugation applications, including the specific attachment of fluorescent dyes, glycosylation, or immobilization onto solid surfaces. doaj.org

Role in the Synthesis of Novel Therapeutic Agents, including PROTACs

This compound is utilized as a chemical linker in the synthesis of innovative therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com These molecules are typically composed of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com

This compound functions as an alkyl chain-based PROTAC linker. medchemexpress.com Its structure, featuring an alkyne moiety, is particularly useful for connecting the two ligand components of a PROTAC via click chemistry. medchemexpress.com The versatility and reliability of the azide-alkyne cycloaddition reaction make L-HPG a valuable building block in the modular synthesis of PROTAC libraries for drug discovery and development.

Development of Assays for Screening and Identifying Novel Translation Inhibitors

The ability of this compound to be incorporated into newly synthesized proteins makes it a powerful tool for developing assays to screen for and identify novel translation inhibitors. nih.govjenabioscience.com These assays provide a non-radioactive method to monitor global protein synthesis in cells. jenabioscience.com The fundamental principle involves introducing L-HPG, a cell-permeable methionine analog, into a cell culture system. nih.govjenabioscience.com During active translation, L-HPG is incorporated into nascent polypeptide chains in place of methionine. vectorlabs.comjenabioscience.com

The incorporated alkyne groups on these newly made proteins can then be detected through a copper(I)-catalyzed click reaction with a fluorescently labeled azide probe. nih.govjenabioscience.com The resulting fluorescence intensity is directly proportional to the amount of protein synthesis that has occurred. When a potential translation inhibitor is introduced into the system, it will reduce the rate of protein synthesis, leading to a decrease in L-HPG incorporation and a corresponding reduction in the fluorescent signal. nih.gov

This method can be adapted for high-throughput screening formats. For example, a protocol has been developed to measure translation inhibition in Candida species. nih.gov In this assay, cells are treated with a potential inhibitor, followed by the addition of L-HPG. nih.gov The amount of incorporated L-HPG is then quantified using a click reaction with a fluorescent azide, and the results are analyzed by fluorescence microscopy and flow cytometry. nih.gov This approach allows for rapid and quantitative assessment of a compound's ability to inhibit protein synthesis, accelerating the discovery of new antimicrobial agents. researchgate.net

Assay Component Function Detection Principle
This compound (L-HPG) Methionine analog incorporated into newly synthesized proteins. nih.govjenabioscience.comProvides an alkyne handle for chemical ligation. vectorlabs.commedchemexpress.com
Test Compound Potential translation inhibitor.Reduces the rate of L-HPG incorporation. nih.gov
Fluorescent Azide Reporter molecule.Reacts with the alkyne on L-HPG via click chemistry. nih.govjenabioscience.com
Detection Method Fluorescence Microscopy / Flow Cytometry.Quantifies the fluorescence signal, which correlates with protein synthesis levels. nih.govresearchgate.net

Applications in Plant Biology Research

In Vivo Homopropargylglycine Incorporation for Nascent Protein Characterization in Model Plants (e.g., Arabidopsis thaliana)

This compound is a key reagent in the Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) technique, which enables the sampling, isolation, and characterization of newly synthesized (nascent) proteins in plants. uwa.edu.aunih.gov This method is crucial for understanding how plants respond to various internal and external stimuli by altering their proteome. nih.govresearchgate.net

In model plants like Arabidopsis thaliana, L-HPG is supplied to either whole plants or cell cultures. uwa.edu.au As a methionine analog, it is incorporated into proteins during translation by the plant's own cellular machinery. biorxiv.org This effectively tags the nascent proteome with an alkyne functional group. nih.gov The tagged proteins can then be selectively enriched from the total protein pool using click chemistry to attach a purification tag, such as biotin. uwa.edu.auresearchgate.net

Research has shown that L-HPG-based BONCAT is an effective and verifiable method for sampling the proteins being actively synthesized at a specific point in time. uwa.edu.aunih.gov Mass spectrometry analysis has confirmed that L-HPG is incorporated at methionine sites within protein sequences. uwa.edu.auresearchgate.net Interestingly, studies comparing L-HPG with another methionine analog, azidohomoalanine (AHA), in Arabidopsis have suggested that L-HPG provides a better sample of nascent proteins. uwa.edu.auresearchgate.net This is partly because AHA can induce methionine metabolism and inhibit cell growth more significantly than L-HPG, potentially limiting its incorporation. uwa.edu.auresearchgate.net

A significant finding from this research is that samples of nascent proteins enriched using L-HPG contain substantially fewer common post-translational modifications compared to the same proteins from total plant extracts. uwa.edu.aunih.gov This provides evidence for the age-related accumulation of post-translational modifications on proteins in plants. uwa.edu.auresearchgate.net

Parameter This compound (HPG) Azidohomoalanine (AHA) Reference
Application in Arabidopsis Enables BONCAT for nascent protein tagging. uwa.edu.aunih.govAlso used for BONCAT, but may be less efficient. uwa.edu.auresearchgate.net uwa.edu.auresearchgate.net
Effect on Metabolism Lower impact on methionine metabolism and cell growth. uwa.edu.auresearchgate.netInduces methionine metabolism and has a greater inhibitory effect on cell growth. uwa.edu.auresearchgate.net uwa.edu.auresearchgate.net
Efficiency Tags a better sample of nascent plant proteins. uwa.edu.auresearchgate.netIncorporation may be limited by metabolic effects. uwa.edu.auresearchgate.net uwa.edu.auresearchgate.net

Considerations and Challenges in L Homopropargylglycine Utilization

Potential for Perturbations in Cellular Metabolism and Overall Physiology

While often used as a passive label, the introduction of L-homopropargylglycine can influence the metabolic state and physiological functions of cells. The extent of this perturbation is highly dependent on the organism and the concentrations used.

In bacteria, such as Escherichia coli, L-HPG has been shown to affect metabolism and growth significantly. researchgate.net Studies have revealed that HPG can reduce the growth rate of E. coli at concentrations as low as 0.35 μM, with higher concentrations (5.6-90 μM) leading to a complete cessation of growth. researchgate.net Even when cells maintain some metabolic activity, their ability to divide may be compromised, indicating a significant physiological impact. researchgate.net

Conversely, in plant systems like Arabidopsis thaliana, L-HPG appears to be better tolerated than other methionine analogs, such as L-azidohomoalanine (AHA). biorxiv.orgnih.gov Research on Arabidopsis cell cultures showed that AHA treatment stimulated the production of endogenous methionine, creating a metabolic feedback loop that limited its own incorporation. biorxiv.org In contrast, L-HPG did not trigger this same metabolic response, resulting in less disruption to the native methionine pathway and a less severe impact on cell growth rates. biorxiv.orgnih.gov This highlights that the physiological and metabolic consequences of L-HPG exposure are not uniform across different biological systems.

Organism/SystemObserved Effect of L-HPGReference
Escherichia coliGrowth rate significantly reduced at >0.35 μM; growth inhibited at 5.6-90 μM. researchgate.net
Arabidopsis thaliana (cell culture)Caused a less severe decrease in growth rate compared to the analog AHA; did not stimulate endogenous methionine production. biorxiv.org

Competitive Dynamics with Endogenous Methionine during Translation

The incorporation of this compound into newly synthesized proteins is a direct result of its structural similarity to methionine. medchemexpress.com This process is mediated by the endogenous methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA molecules with methionine. nih.govnih.govebi.ac.uk L-HPG competes with the natural methionine pool for access to the active site of MetRS.

The efficiency of L-HPG incorporation is therefore governed by two main factors: the relative concentrations of L-HPG and endogenous methionine, and the catalytic efficiency (kcat/KM) of MetRS for each of these substrates. nih.gov Research indicates that MetRS is generally less efficient at charging tRNA with L-HPG compared to its natural substrate, methionine. biorxiv.org Consequently, for effective labeling to occur, L-HPG must typically be supplied in excess to outcompete the endogenous methionine present within the cell. biorxiv.org

This competitive dynamic was quantified in a study on Arabidopsis cells, where different methionine analogs were compared. The findings showed that when L-HPG was supplied, it reached an intracellular concentration 4.8 times higher than that of endogenous methionine, leading to effective protein labeling. biorxiv.org In contrast, another analog, AHA, only achieved a ratio of 1.6 because it simultaneously induced the cells to produce more methionine, thereby increasing the concentration of its competitor. biorxiv.org

CompoundRatio of Analog to Endogenous Methionine (in Arabidopsis cells after 24h)Outcome
This compound (HPG)4.8Efficient incorporation into nascent proteins.
L-Azidohomoalanine (AHA)1.6Less efficient incorporation due to stimulation of endogenous methionine production.

Strategies for Optimizing Incorporation Efficiency and Specificity

To ensure robust and reliable labeling of nascent proteins with this compound, several strategies can be employed to maximize its incorporation efficiency and specificity. These methods primarily focus on shifting the competitive balance in favor of L-HPG over endogenous methionine.

A key and widely adopted strategy is the depletion of the intracellular methionine pool prior to L-HPG introduction. vectorlabs.comprotocols.iovectorlabs.com This is typically achieved by incubating the cells in a specially formulated methionine-free culture medium for a period, often 30 to 60 minutes. vectorlabs.comvectorlabs.com This "starvation" step reduces the concentration of the natural competitor, thereby increasing the likelihood that MetRS will utilize L-HPG.

Further optimization involves adjusting the concentration of L-HPG and the duration of the labeling period. The optimal concentration can vary significantly between different cell types and experimental conditions. vectorlabs.com A concentration of 50 μM is often recommended as a starting point, but empirical testing is encouraged to determine the ideal level that provides strong labeling without inducing toxicity. vectorlabs.comvectorlabs.com The metabolic state of the organism is another critical factor. For instance, in one study, a prototrophic E. coli strain, which can synthesize its own methionine, was found to be more suitable for protein expression with HPG than an auxotrophic strain that cannot, achieving 70-80% incorporation rates. nih.govresearchgate.net

StrategyDescriptionTypical Parameters
Methionine DepletionIncubate cells in methionine-free medium to reduce the intracellular pool of the natural amino acid.30-60 minutes incubation prior to adding L-HPG. vectorlabs.comvectorlabs.com
Concentration OptimizationDetermine the ideal concentration of L-HPG for the specific cell type to maximize labeling and minimize potential toxicity.Starting point of 50 μM is common. vectorlabs.comvectorlabs.com
Consideration of Metabolic StateAccount for the cell's ability to synthesize its own methionine (prototrophic vs. auxotrophic).Prototrophic strains may be more suitable in some bacterial experiments. nih.gov

Comprehensive Assessment of Biocompatibility and Long-Term Non-Toxicity

The biocompatibility of this compound is a critical consideration, as an ideal metabolic label should not interfere with the biological processes under investigation. While L-HPG is frequently described as a non-toxic alternative to radioactive labeling methods, its effects are context-dependent and vary across different biological systems and concentrations. lumiprobe.com

In studies involving certain mammalian cells, L-HPG has been used without reported effects on cell viability. researchgate.net However, in other organisms, clear cytotoxic effects have been documented. In E. coli, L-HPG has been shown to be toxic, significantly inhibiting growth at micromolar concentrations. researchgate.net This suggests that what is considered biocompatible in one system may not be in another.

In plant cells, L-HPG demonstrates greater biocompatibility compared to the analog AHA, causing less cell death and having a milder impact on growth rates. biorxiv.orgnih.govbiorxiv.org It is also important to consider that cytotoxicity for many amino acids, including natural ones, is a known phenomenon at high concentrations in in vitro cell cultures. researchgate.net Therefore, the observed toxicity of L-HPG may be related to this general principle.

A comprehensive assessment requires acknowledging that biocompatibility is not absolute. It is contingent upon the specific organism, cell type, L-HPG concentration, and the duration of exposure. Most studies utilize L-HPG for short-term pulse-labeling experiments, and there is a lack of extensive research on the potential long-term effects of its incorporation into an organism's proteome.

OrganismBiocompatibility/Toxicity FindingsReference
Escherichia coliDemonstrates toxicity, inhibiting growth at concentrations >0.35 μM. researchgate.net
Arabidopsis thalianaConsidered more biocompatible than the analog AHA, with less impact on cell growth and viability. biorxiv.orgnih.gov
Mammalian CellsOften used with no overt, immediate effects on cell viability reported in specific experimental contexts. researchgate.net

Synthetic Strategies for L Homopropargylglycine and Its Derivatives for Academic Research

Stereoselective Synthesis Methodologies for L-Homopropargylglycine

The enantioselective synthesis of this compound (L-HPG), a non-canonical amino acid, is crucial for its application in chemical biology and peptide research. L-HPG serves as a methionine analogue that can be incorporated into proteins for subsequent bioorthogonal modifications. vectorlabs.com Various strategies have been developed to control the stereochemistry at the α-carbon, ensuring the production of the desired L-enantiomer.

One prominent approach involves the modification of a known synthetic route starting from Boc-L-Glu-OtBu. This method has been optimized for high yield and preservation of optical activity on a multigram scale. nih.gov A key step in this synthesis is the Seyferth-Gilbert homologation to introduce the alkyne moiety. Initial attempts using standard conditions resulted in significant racemization, yielding the desired product with a low enantiomeric excess (ee) of only 7%. nih.gov

To circumvent this loss of stereochemical integrity, researchers investigated the reaction conditions of the homologation step. It was discovered that modifying the base and temperature played a critical role in minimizing racemization. nih.gov A systematic optimization revealed that using cesium carbonate (Cs2CO3) as the base at 0 °C significantly improved the enantiomeric excess to 98% while maintaining a high yield. nih.gov This refined protocol allows for the production of highly enantiopure this compound suitable for subsequent applications in peptide synthesis. nih.govbrandeis.edu

The following table summarizes the key findings from the optimization of the Seyferth-Gilbert homologation step in the synthesis of an this compound precursor.

EntryBaseEquivalents of BaseTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1K2CO34.0Room Temperature687
2K2CO31.25Room Temperature7580
3K2CO31.250 to Room Temperature7280
4K2CO31.2505599
5Cs2CO31.2507398
6Cs2CO31.2507398
7Cs2CO31.25 + 0.708598
8Cs2CO31.25 + 0.708998
Data sourced from an optimized synthesis of Fmoc-L-homopropargylglycine-OH. nih.gov

Synthesis of Functionalized Derivatives for Peptide and Protein Research

The utility of this compound in peptide and protein research is unlocked through its functionalization, which allows for its incorporation into peptide chains and subsequent chemical modifications. The alkyne side chain provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". vectorlabs.comnih.gov This enables the site-specific labeling of peptides and proteins with various probes, such as fluorophores or biotin (B1667282). jenabioscience.com

Fmoc-Protected this compound for Solid Phase Peptide Synthesis

For this compound to be used in modern peptide synthesis, it must be appropriately protected for use in solid-phase peptide synthesis (SPPS). The most common protection strategy for the α-amino group is the fluorenylmethyloxycarbonyl (Fmoc) group. altabioscience.comnih.gov Fmoc-SPPS is the preferred method for peptide synthesis due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.com

Future Directions and Emerging Applications of L Homopropargylglycine

Expansion of In Vivo Labeling Methodologies Across Diverse Organisms and Systems

The utility of L-HPG for in vivo labeling of nascent proteins is being extended to a growing range of organisms and complex biological systems. This expansion allows for the investigation of protein synthesis dynamics in the context of whole organisms and specific cellular microenvironments, providing insights that are not achievable with simple cell culture models. researchgate.netresearchgate.net

Initially demonstrated in cultured cells, L-HPG-based labeling has been successfully applied to model organisms such as the fruit fly (Drosophila melanogaster) and zebrafish (Danio rerio). researchgate.netmpg.denih.gov In larval zebrafish, for instance, non-canonical amino acid labeling has been used to visualize and purify newly synthesized proteins, offering a powerful method to study developmental processes and the proteomic response to stimuli. mpg.denih.gov These studies have shown that L-HPG can be administered to these organisms without apparent toxicity, allowing for the investigation of protein synthesis in a time- and concentration-dependent manner. mpg.de

Beyond whole organisms, L-HPG is being used to probe protein synthesis in specific and often hard-to-study cellular systems. One notable example is the labeling of mitochondrial translation. By inhibiting cytosolic translation, researchers can specifically label and analyze proteins synthesized within mitochondria, providing a deeper understanding of mitochondrial biogenesis and function. researchgate.net This technique is also being applied to study protein synthesis in specialized cell types, such as neurons, to understand local protein synthesis in response to various stimuli. nih.gov Furthermore, research in the plant Arabidopsis thaliana has demonstrated that L-HPG-based Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is an effective method for tagging and enriching nascent plant proteins for analysis. researchgate.netbiorxiv.org

The table below summarizes the application of L-HPG in various organisms and systems.

Organism/SystemApplicationKey Findings
Drosophila melanogasterIn vivo metabolic labelingEnables study of protein synthesis during development. researchgate.netnih.gov
Danio rerio (zebrafish)In vivo labeling of nascent proteinsAllows for visualization and affinity purification of newly synthesized proteins in a developing vertebrate model. mpg.denih.gov
Arabidopsis thalianaBONCAT for nascent protein taggingHPG is more efficient than azidohomoalanine (AHA) for labeling and isolating newly synthesized plant proteins. researchgate.netbiorxiv.org
Mammalian MitochondriaMetabolic labeling of mitochondrial translationProvides a method to specifically study mitochondrial protein synthesis by inhibiting cytosolic translation. researchgate.net
NeuronsVisualization of local protein synthesisEnables the study of dynamic changes in the proteome in response to neuronal activity. nih.gov
Virus-infected cellsSpatiotemporal analysis of protein synthesisUsed to track the synthesis and localization of viral and host proteins during infection, as demonstrated with Herpes Simplex Virus (HSV). plos.org

Development of Advanced Click Chemistry Variants for Enhanced Specificity and Efficiency

The success of L-HPG as a metabolic label is intrinsically linked to the efficiency and biocompatibility of the click chemistry reaction used for its detection. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.comjenabioscience.com This reaction is highly efficient and specific, allowing for the covalent attachment of a wide range of reporter molecules, such as fluorophores and biotin (B1667282), to L-HPG-labeled proteins. jenabioscience.com

However, the cytotoxicity of the copper catalyst can be a limitation for certain in vivo applications. researchgate.net This has spurred the development of copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC). chimia.ch SPAAC utilizes strained cyclooctynes that react spontaneously with azides, eliminating the need for a toxic metal catalyst and making it more suitable for live-cell and in vivo imaging. chimia.chnih.govaip.org

Researchers are continuously working on developing new bioorthogonal reactions with faster kinetics and improved selectivity to further enhance the utility of L-HPG. researchgate.net These advancements are leading to the creation of more sensitive and less perturbative methods for labeling and tracking proteins in their native environments. nih.gov The development of fluorogenic probes, which become fluorescent only upon reaction with the alkyne tag on L-HPG, is another area of active research that promises to reduce background noise and improve imaging quality in live-cell experiments. nih.gov

The following table outlines the key features of different click chemistry variants used with L-HPG.

Click Chemistry VariantCatalystKey FeaturesAdvantagesDisadvantages
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Copper(I)High reaction efficiency and specificity. lumiprobe.comjenabioscience.comFast kinetics, wide range of compatible reporter molecules.Potential cytotoxicity due to the copper catalyst. researchgate.net
Strain-promoted azide-alkyne cycloaddition (SPAAC)NoneUtilizes strained cyclooctynes for spontaneous reaction with azides. chimia.chBiocompatible (copper-free), suitable for live-cell and in vivo imaging. nih.govaip.orgSlower reaction kinetics compared to CuAAC.
Ruthenium-promoted azide-alkyne cycloadditionRutheniumAlternative metal catalyst with different reactivity profiles. chimia.chCan offer different selectivity compared to copper.Potential for catalyst-related toxicity.

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To gain a comprehensive understanding of complex biological processes, it is often necessary to integrate data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govgmo-qpcr-analysis.info L-HPG-based proteomics provides a powerful tool for capturing the dynamic aspects of the proteome, which can then be integrated with other omics datasets for a more holistic, systems biology perspective. researchgate.netnih.gov

By combining L-HPG labeling with mass spectrometry, researchers can identify and quantify newly synthesized proteins under specific conditions. vectorlabs.com This "nascent proteome" data can be correlated with transcriptomic data (e.g., from RNA-sequencing) to investigate the relationship between mRNA abundance and protein synthesis rates, revealing post-transcriptional and translational regulatory mechanisms. nih.govmdpi.com For example, studies in Arabidopsis thaliana have used L-HPG to enrich newly synthesized proteins for mass spectrometry analysis, and these findings have been correlated with data from other labeling techniques to verify the results. researchgate.net

This integrative approach is particularly valuable for understanding how cells respond to various stimuli or perturbations. By analyzing changes in the transcriptome, proteome, and metabolome in parallel, researchers can construct more complete models of cellular pathways and networks. ebrary.netnih.gov For instance, in the context of a disease state, a multi-omics approach could reveal how genetic mutations lead to altered gene expression, which in turn affects protein synthesis and metabolic function. nih.gov L-HPG-based techniques are poised to play a crucial role in these integrated studies by providing a dynamic snapshot of the proteome that complements the more static information provided by genomics and transcriptomics. gmo-qpcr-analysis.info

Exploration of Novel Therapeutic and Diagnostic Applications Beyond Protein Synthesis Monitoring

The unique chemical properties of L-HPG and its derivatives are being explored for potential therapeutic and diagnostic applications that extend beyond their use in monitoring protein synthesis.

One area of interest is the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.comarvinas.com L-homopropargylglycine can be used as a linker in the synthesis of PROTACs, providing a versatile scaffold for connecting the target-binding and E3 ligase-recruiting moieties. medchemexpress.comtargetmol.com This approach has the potential to be used in the development of new cancer therapies by targeting oncogenic proteins for degradation. researchgate.netnih.govnih.gov

Beyond its role in PROTACs, L-HPG hydrochloride has been identified as a potent inhibitor of cystathionine (B15957) γ-lyase, an enzyme involved in sulfur amino acid metabolism. chemimpex.com This inhibitory activity suggests potential therapeutic applications in areas where the modulation of this pathway is beneficial, such as in certain types of cancer. chemimpex.com Furthermore, researchers are exploring the neuroprotective effects of L-HPG hydrochloride in models of neurodegenerative diseases, which may be related to its ability to modulate endogenous hydrogen sulfide (B99878) levels. chemimpex.com

The ability to label proteins in vivo also opens up possibilities for diagnostic applications. For example, L-HPG could potentially be used in conjunction with imaging techniques to detect changes in protein synthesis associated with diseases such as cancer or to monitor the response to therapy. nih.gov

Q & A

Q. What is the molecular mechanism by which HPG labels nascent proteins in cell culture systems?

HPG is a methionine analog containing a terminal alkyne group. During translation, it is incorporated into newly synthesized proteins via methionyl-tRNA synthetase, replacing methionine. Post-incorporation, the alkyne moiety enables selective detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-conjugated fluorophores (e.g., Alexa Fluor 647) or biotin tags. This allows visualization, quantification, or purification of newly synthesized proteins .

Q. How should HPG be prepared and stored to ensure stability in experimental workflows?

  • Solubility : Dissolve HPG in DMSO (250 mg/mL) or aqueous buffers (125 mg/mL) .
  • Storage : Store at -20°C in desiccated conditions to prevent hydrolysis. Avoid freeze-thaw cycles to maintain integrity .
  • Working concentration : Typical labeling concentrations range from 10–50 µM, optimized based on cell type and metabolic activity .

Q. What controls are essential when using HPG to avoid artifacts in protein synthesis assays?

  • Negative controls : Omit HPG or use methionine-supplemented media to block HPG incorporation.
  • Click chemistry controls : Include reactions without azide dyes to confirm specificity.
  • Cytotoxicity checks : Monitor cell viability via parallel assays (e.g., MTT), as prolonged HPG exposure may inhibit proliferation in sensitive cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in HPG labeling efficiency across different cell types?

Discrepancies arise due to variations in:

  • Cell permeability : Use saponin or digitonin for permeabilization in refractory cell types .
  • Metabolic activity : Synchronize cells via serum starvation or cell cycle inhibitors before labeling .
  • Validation : Pair HPG with orthogonal methods (e.g., puromycin labeling or 35S-methionine incorporation) to confirm results .

Q. What experimental design considerations optimize temporal resolution in pulse-chase HPG experiments?

  • Pulse duration : Short pulses (15–30 min) capture acute translation changes, while longer incubations (>1 hr) enhance signal-to-noise ratios .
  • Chase conditions : Replace HPG-containing media with excess methionine to halt incorporation. Use cycloheximide or puromycin to arrest translation for kinetic studies .
  • Time-series sampling : Collect samples at intervals (e.g., 0, 15, 30, 60 min) to model protein synthesis rates .

Q. How can HPG-based data be normalized to account for variable cell proliferation rates in high-throughput screens?

  • Internal standards : Co-stain with DNA dyes (e.g., DAPI) or housekeeping protein markers (e.g., β-actin) .
  • Flow cytometry normalization : Use median fluorescence intensity (MFI) per cell, adjusted for cell size (FSC/SSC parameters) .
  • Bulk correction : Normalize HPG signal to total protein content (e.g., BCA assay) in lysates .

Methodological Challenges and Solutions

Q. How to mitigate copper-induced cytotoxicity during click chemistry reactions post-HPG labeling?

  • Copper chelators : Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTES to stabilize Cu(I) and reduce oxidative damage .
  • Reduced exposure time : Limit reaction duration to 30–60 min at 4°C .
  • Alternative catalysts : Consider copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging, though kinetics may differ .

Q. What statistical approaches are recommended for analyzing HPG-derived proteomic datasets with high biological variability?

  • Normalization : Apply quantile normalization or variance-stabilizing transformations (e.g., log2) to fluorescence data .
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle technical vs. biological variability .
  • Replicate strategy : Include ≥3 biological replicates and use mixed-effects models to account for batch effects .

Comparative and Translational Applications

Q. How does HPG compare to other non-canonical amino acids (e.g., AHA, FUNCAT) for studying stress-induced translational reprogramming?

Parameter HPG AHA FUNCAT
Incorporation Methionine replacementMethionine replacementMethionine replacement
Detection Alkyne-azide click chemistryAzide-alkyne click chemistryFluorescent cyclooctynes
Sensitivity High (low background) Moderate (endogenous azides) Low (autofluorescence)
Toxicity Moderate (CuAAC-dependent) Low High (reactive intermediates)

Q. Can HPG be integrated with CRISPRi/a screens to study translation-coupled quality control pathways?

Yes. Example workflow:

CRISPRi knockdown : Target translation regulators (e.g., eIF4E, mTORC1) .

HPG pulse-labeling : Assess global protein synthesis via flow cytometry .

Proteostasis analysis : Combine with proteasome inhibitors (e.g., MG132) to quantify misfolded protein aggregates .

Data integration : Correlate HPG signal with RNA-seq to identify post-transcriptional regulatory nodes .

Troubleshooting Guide

Q. Low HPG signal in fluorescence microscopy despite adequate labeling.

  • Potential causes : Poor azide dye permeability, copper quenching, or insufficient HPG concentration.
  • Solutions :
    • Permeabilize cells with 0.1% Triton X-100 post-fixation .
    • Titrate azide dye concentration (e.g., 1–5 µM Alexa Fluor 488-azide) .
    • Validate HPG incorporation via Western blot using biotin-azide pull-down .

Q. Inconsistent HPG labeling across biological replicates.

  • Mitigation strategies :
    • Standardize cell density and metabolic status pre-labeling .
    • Pre-warm all reagents to 37°C to minimize temperature-dependent tRNA uptake variability .
    • Use intra-experiment controls (e.g., untreated cells) for batch correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-homopropargylglycine
Reactant of Route 2
L-homopropargylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.